2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(cyclopropylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-10-9-7(3-4-15-9)12-8(13-10)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAOICQJIPJJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC3=C(C(=O)N2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are cyclized to form thieno[3,2-d]pyrimidine derivatives under specific conditions . Another approach involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Its derivatives are investigated for their potential use in developing new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in Mycobacterium tuberculosis, leading to the depletion of ATP and subsequent bacterial cell death . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives differ primarily in substituent groups at positions 2, 3, 6, and 5. Key analogs and their properties are summarized below:
Key Research Findings
Substituent Impact on Melting Points : Hydroxyphenyl derivatives (e.g., 3b, 303–304°C) exhibit higher melting points than methoxy analogs (e.g., 3a, 148–150°C), likely due to hydrogen bonding .
NMR Confirmation : All analogs in and were validated via $ ^1H $- and $ ^{13}C $-NMR, ensuring structural fidelity .
Biological Activity
The compound 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its biological activity, particularly in the context of cancer treatment and as a potential therapeutic agent against various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in inhibiting specific biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.29 g/mol. The presence of the cyclopropylamino group contributes to its unique pharmacological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.29 g/mol |
| CAS Number | 1094380-81-0 |
Inhibition of Protein Kinases
One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting protein kinases. Protein kinases are crucial for various cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in cancer and other diseases.
Research indicates that this compound demonstrates significant inhibitory activity against several protein kinases associated with cancer progression. For instance, it has shown effectiveness against FLT3-D835Y mutations, which are commonly found in acute myeloid leukemia (AML) patients .
Antitumor Activity
In vitro studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, it has been reported to exhibit an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against certain tumor cell lines .
Case Studies
- FLT3 Inhibition : A study focusing on the compound's effect on FLT3 receptor tyrosine kinase demonstrated that it could effectively inhibit the proliferation of FLT3-mutant leukemia cells. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 1 µM .
- Broad-Spectrum Antiviral Activity : Preliminary investigations suggest that similar thieno[3,2-d]pyrimidine derivatives may possess antiviral properties. For instance, compounds in this class have shown activity against various viral targets, including HIV and hepatitis C virus (HCV), although specific data on this compound remains limited .
Pharmacokinetics and Dosage
The pharmacokinetic profile of thieno[3,2-d]pyrimidine derivatives suggests favorable absorption and distribution characteristics. Suggested dosing regimens for related compounds range from 1 mg to 2000 mg per day depending on the condition being treated and patient-specific factors such as age and weight .
Table 2: Suggested Dosage Ranges
| Condition | Suggested Dose Range |
|---|---|
| Cancer Treatment | 1 mg/day to 2000 mg/day |
| Viral Infections | Varies based on specific virus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
